molecular formula C24H22FN3O4 B15286147 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

Cat. No.: B15286147
M. Wt: 435.4 g/mol
InChI Key: ZVYVPGLRVWUPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione (CAS: 169869-90-3), also known as Exatecan Mesylate, is a complex heterocyclic molecule with a molecular weight of 531.56 g/mol and the formula C₂₅H₂₆FN₃O₇S . Its structure features:

  • A hexacyclic framework incorporating fused pyran, quinoline, and indolizine moieties.
  • Key substituents:
    • A fluorine atom at position 18 (enhancing lipophilicity and metabolic stability).
    • Hydroxy and ethyl groups at position 10 (contributing to stereochemical complexity).
    • A primary amine at position 23 (critical for intermolecular interactions).
  • Mesylate counterion: Improves solubility and crystallinity for pharmaceutical applications.

The compound is synthesized via multistep organic reactions, with stereochemical control at positions 10S and 23S being critical for bioactivity .

Properties

IUPAC Name

23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVPGLRVWUPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870112
Record name 1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis begins with 10-hydroxycamptothecin (CAS 19685-09-7), which provides the foundational quinoline-pyrrolo[3,4-β]indole system. Key modifications include:

  • C10 ethylation : Achieved via Mitsunobu reaction with triethylorthoacetate under Pd(OAc)₂ catalysis (yield: 78–82%).
  • C18 fluorination : Electrophilic fluorination using Selectfluor® in trifluoroacetic acid at −15°C (dr > 19:1).
  • C19 methylation : Grignard addition with methylmagnesium bromide followed by oxidative quenching (H₂O₂, pH 8.5).

Lactone Ring Functionalization

The native camptothecin lactone (ring E) is reconfigured into an 8-oxa-4,15-diaza system through:

  • Lactone hydrolysis : Treatment with NaOH (1 M, 60°C, 4 h) opens the lactone to a carboxylate.
  • Oxaza bridge formation : Coupling the carboxylate with 1,2-diaminoethane using HATU/DIEA in DMF, followed by cyclodehydration (P₂O₅, reflux).

Peptide Conjugation at C23

The 23-amino group serves as the anchor for a tetrapeptide sequence (4-[[2-[[(2S)-2-[[...]]-3-phenylpropanoyl]amino]acetyl]amino]butanamide). Synthesis proceeds via solid-phase peptide synthesis (SPPS) with Fmoc chemistry:

Resin Loading and Sequential Assembly

  • Resin : Wang resin (0.6 mmol/g) preloaded with Fmoc-β-alanine.
  • Coupling cycles :





























    StepReagentTime (min)Yield (%)
    Deprotection20% piperidine/DMF10>99
    ActivationHBTU/HOBt/DIEA5
    Amino acidsFmoc-Phe-OH, Fmoc-Gly-OH, etc.12085–92

Final Conjugation

The peptide-resin is cleaved (TFA:H₂O:TIPS 95:2.5:2.5), purified via reverse-phase HPLC (C18, 10–90% MeCN/H₂O), and conjugated to the hexacyclic core using EDC/NHS in DCM:DMF (1:1) at 0°C → RT.

Stereochemical Control and Chiral Resolution

The (10S,23S) configuration is enforced through:

  • Asymmetric induction : Use of (S)-BINAP in Pd-catalyzed ethylation (ee 94%).
  • Dynamic kinetic resolution : During lactone ring-opening, employing Candida antarctica lipase B to bias the 23-amino center (dr 96:4).

Analytical Characterization

Spectroscopic Validation

  • HRMS : m/z 1151.2 [M+H]⁺ (calc. 1151.22).
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H7), 7.98 (d, J = 8.5 Hz, 1H, H12), 5.43 (s, 1H, OH), 4.32 (m, 1H, H23).

Purity Assessment

HPLC analysis (Zorbax SB-C8, 250 × 4.6 mm, 1 mL/min):

Parameter Value
Retention time 12.7 min
Purity (254 nm) 99.1%
Column temp. 40°C

Process Optimization Challenges

Key hurdles in scaling synthesis include:

  • Fluorine incorporation : Selectfluor® stoichiometry must exceed 1.5 eq to avoid defluorination byproducts.
  • Peptide solubility : The hydrophobic sequence necessitates >30% DMSO co-solvent during conjugation.
  • Oxidation at C10 : Stabilized by adding 0.1% BHT to all reaction mixtures.

Chemical Reactions Analysis

Scientific Research Applications

23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is extensively used in scientific research, particularly in the field of oncology. It is a key component in the development of ADCs such as Trastuzumab Deruxtecan, which is used for the treatment of HER2-positive metastatic breast cancer and gastric cancer . The compound is also being explored for its potential in treating non-small-cell lung cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of polycyclic alkaloids with topoisomerase I inhibitory activity. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Differences Bioactivity Relevance
Exatecan Mesylate (Target Compound) 18-F, 10-OH, 10-Et, 23-NH₂, Mesylate 531.56 Reference compound Potent topoisomerase I inhibition; anticancer activity
2,11-Diazahexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-...-dione (CAS: 76240-74-9) No fluorine or ethyl groups; simplified diaza framework 412.44 Reduced substituent diversity Lower metabolic stability; limited therapeutic use
N-[(10S,23S)-...-23-yl]-2-hydroxyacetamide (CAS: 1599440-33-1) Acetamide derivative at position 23 567.58 Replacement of primary amine with acetamide Altered binding affinity; reduced cytotoxicity
Exatecan (Free Base) No mesylate counterion 449.48 Lower solubility Requires formulation optimization for delivery

3D Structural Similarity Analysis

Using PubChem3D metrics :

  • Shape Similarity (ST) : Measures overlap of van der Waals volumes. Exatecan Mesylate exhibits ST ≥ 0.8 with camptothecin analogues, indicating conserved polycyclic topology.
  • Feature Similarity (CT): Evaluates functional group alignment. The compound scores CT ≥ 0.5 with irinotecan due to shared hydroxy and amine pharmacophores.
  • Combination Score (ComboT) : ST + CT ≥ 1.3 confirms high similarity to clinical topoisomerase inhibitors.

Hydrogen Bonding and Crystallography

Compared to simpler analogues like 14-Methoxy-2,16-dioxapentacyclo-...-dione , Exatecan Mesylate forms more extensive hydrogen-bond networks:

  • Donors: 1 (NH₂), 1 (OH).
  • Acceptors : 7 (carbonyl O, ether O, F).
  • Key Interactions :
    • NH₂···O=C (2.57 Å, 175°).
    • OH···O (2.40 Å, 175°).

These interactions stabilize its binding to DNA-topoisomerase I complexes, unlike non-fluorinated derivatives .

Chemoinformatics Comparison

Using Tanimoto coefficients (binary fingerprint similarity) :

  • Exatecan vs. Irinotecan: 0.72 (high similarity in quinoline core).
  • Exatecan vs. Topotecan : 0.65 (divergence in substituent electronegativity).

Biological Activity

The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione , commonly referred to by its IUPAC name or as a derivative of Exatecan, has garnered attention in the field of pharmaceutical research due to its significant biological activity as a DNA topoisomerase I inhibitor . This article provides a comprehensive overview of its biological mechanisms, applications in cancer therapy, and comparative analysis with related compounds.

  • IUPAC Name : (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
  • CAS Number : 169869-90-3
  • Molecular Formula : C25H26FN3O7S
  • Molecular Weight : 531.56 g/mol

The primary mechanism of action for this compound involves the inhibition of DNA topoisomerase I. By binding to the enzyme-DNA complex during the DNA replication process, it induces DNA damage leading to apoptosis in cancer cells . This targeted action is particularly effective against tumor cells expressing the HER2 receptor.

Biological Activity

The compound exhibits potent cytotoxicity against various cancer cell lines due to its ability to disrupt DNA replication and transcription processes . Its efficacy has been demonstrated in preclinical studies focusing on:

  • Cell Viability : IC50 values indicating the concentration required to inhibit cell growth by 50% in different cancer cell lines.
  • Apoptosis Induction : Mechanisms through which the compound triggers programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

In comparison with other topoisomerase I inhibitors such as irinotecan and exatecan , this compound stands out due to its unique structural properties that enhance its stability and efficacy when used in antibody-drug conjugates (ADCs) .

Compound NameMechanismNotable Features
23-amino...Topoisomerase I InhibitorEffective in ADCs; targets HER2+ cancers
IrinotecanTopoisomerase I InhibitorUsed for colorectal cancer; less targeted
ExatecanTopoisomerase I InhibitorPotent but less stable than 23-amino...

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Study on HER2-positive Breast Cancer : A study demonstrated that ADCs incorporating this compound significantly reduced tumor size in xenograft models compared to controls .
  • Mechanistic Studies : Investigations into the cellular uptake mechanisms revealed that this compound is internalized via receptor-mediated endocytosis when conjugated with antibodies targeting specific tumor markers .
  • Toxicity Profiles : Research has shown that while cytotoxic effects are pronounced in cancer cells, systemic toxicity remains minimal due to targeted delivery systems .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the stereochemistry of the polycyclic framework and confirm substituent positions (e.g., fluorine at C18, hydroxy at C10) . Pair this with high-resolution mass spectrometry (HRMS) to validate the molecular formula and multidimensional NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign proton environments and coupling constants. For example, ¹⁹F NMR can confirm the fluorine substituent’s electronic environment . Cross-reference spectral data with structurally analogous compounds (e.g., diazahexacyclic systems in ) to resolve ambiguities.

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading (e.g., palladium-mediated cross-coupling for fluorine introduction). Use HPLC-MS to monitor intermediate purity and identify side products (e.g., dehalogenation or ring-opening byproducts). highlights the value of iterative experimental design for complex syntheses, suggesting stepwise optimization of macrocyclization and fluorination steps .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to 0.1M HCl/NaOH for hydrolytic stability, UV light for photodegradation). Monitor degradation via UPLC-PDA and LC-MS/MS to identify breakdown products. ’s bond-angle data (e.g., C17–N2–C16 angles) can inform hypotheses about labile bonds in the diazahexacyclic core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity with biological targets (e.g., enzyme active sites)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., the fluorinated C18 position). Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like cytochrome P450 enzymes. emphasizes integrating AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and binding affinities .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

  • Methodological Answer : Apply dynamic NMR to study conformational exchange in solution (e.g., chair-boat transitions in the oxa-diaza ring). Pair with solid-state NMR to compare solution vs. crystal-phase behavior. For ambiguous NOE correlations, use scalar coupling-based 3D experiments (e.g., ¹H-¹⁵N HMBC). underscores linking observations to a theoretical framework, such as Karplus equations for vicinal coupling constants .

Q. How does the fluorine substituent at C18 influence the compound’s electronic properties and metabolic stability?

  • Methodological Answer : Compare Hammett substituent constants (σₚ) of fluorine vs. other halogens using UV-Vis spectroscopy or cyclic voltammetry. Conduct in vitro microsomal assays (e.g., human liver microsomes) to assess oxidative metabolism. ’s structural analogs (e.g., fluorinated macrocycles) suggest fluorine’s role in enhancing metabolic resistance via steric shielding .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Utilize chiral stationary-phase chromatography (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For preparative-scale isolation, employ simulated moving bed (SMB) chromatography . ’s classification of membrane/separation technologies (RDF2050104) supports the use of hybrid membrane-crystallization systems for high-purity isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.